Comprehensive Technical Guide: Didecyl Phosphonate – Chemical Structure, Properties, and Applications
Comprehensive Technical Guide: Didecyl Phosphonate – Chemical Structure, Properties, and Applications
Executive Summary
Didecyl phosphonate (CAS: 7000-66-0), frequently referred to by its tautomeric name di-n-decyl phosphite, is a highly lipophilic organophosphorus compound utilized extensively in analytical chemistry, materials science, and active pharmaceutical ingredient (API) synthesis. Characterized by its twin 10-carbon aliphatic chains, it exhibits unique phase-transfer capabilities and serves as a versatile intermediate for Michaelis-Arbuzov reactions. This whitepaper elucidates its structural mechanics, thermochemical properties, and provides field-proven, self-validating protocols for its synthesis and application as a metal extractant.
Chemical Identity & Structural Elucidation
The chemical behavior of didecyl phosphonate is governed by a fundamental tautomeric equilibrium between its trivalent phosphite form (RO)2P-OH and its pentavalent phosphonate form (RO)2P(=O)H.
In standard conditions, the equilibrium heavily favors the phosphonate tautomer due to the high thermodynamic stability of the P=O bond 1. This structural duality dictates its reactivity: the minor phosphite form acts as a nucleophile via the phosphorus lone pair, whereas the dominant phosphonate form participates in hydrogen bonding and electrophilic interactions.
Figure 1: Tautomeric equilibrium of didecyl phosphonate and its divergent reactivity pathways.
Physical & Thermochemical Properties
The long aliphatic chains of didecyl phosphonate impart significant hydrophobicity, making it practically insoluble in water but highly miscible in non-polar organic solvents. Below is a consolidated table of its critical physicochemical parameters 123.
| Property | Value | Analytical Significance |
| CAS Number | 7000-66-0 | Primary chemical identifier. |
| Molecular Formula | C20H43O3P | Defines stoichiometric calculations. |
| Molecular Weight | 362.53 g/mol | Required for molarity/extraction efficiency. |
| Boiling Point | 140–150 °C (at 0.0005 mmHg) | Indicates high thermal sensitivity; requires high vacuum for distillation. |
| Density | ~0.97 g/cm³ (at 20 °C) | Crucial for phase separation dynamics in liquid-liquid extraction. |
| Topological Polar Surface Area | 35.5 Ų | Demonstrates low polarity, confirming high lipophilicity. |
| Physical State | Viscous, colorless liquid | Viscosity is driven by van der Waals forces between decyl chains. |
Experimental Protocols
Protocol A: Synthesis via Transesterification
Synthesizing didecyl phosphonate requires stringent control over thermodynamics to prevent the oxidation of the P-H bond. This protocol utilizes transesterification of diphenyl phosphite with 1-decanol 3.
Step-by-Step Methodology:
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Reagent Preparation: Dry 1-decanol over 3Å molecular sieves for 24 hours.
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Causality: Moisture hydrolyzes phosphite precursors, leading to the formation of unwanted monoalkyl phosphonic acids that cannot be easily separated.
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Reaction Assembly: In a Schlenk flask under an argon atmosphere, combine diphenyl phosphite and 1-decanol in a 1:2.05 molar ratio.
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Causality: The slight excess of 1-decanol drives the reaction to completion. Argon prevents the oxidation of the sensitive P-H bond to phosphoric acid derivatives.
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Vacuum Transesterification: Heat the mixture to 120 °C while applying a moderate vacuum (10–15 mmHg).
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Causality: According to Le Chatelier's principle, the continuous removal of the phenol byproduct (which distills off under these conditions) irreversibly drives the equilibrium toward the didecyl product.
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Purification: Subject the crude residue to high-vacuum fractional distillation (0.0005 mmHg). Collect the fraction boiling at 140–150 °C.
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Causality: Standard distillation temperatures (>250 °C) cause thermal degradation of the P-H bond. High vacuum lowers the boiling point to a safe thermal window.
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Self-Validation System (NMR): Acquire a ³¹P NMR spectrum of the distillate.
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Validation Check: The protocol is validated if the ³¹P NMR shows a distinct doublet ( 1JPH≈690−720 Hz) around 7-9 ppm. The massive scalar coupling confirms the direct P-H bond of the phosphonate tautomer. The absence of aromatic signals in the ¹H NMR confirms complete phenol removal.
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Protocol B: Liquid-Liquid Extraction of Divalent Cations
Didecyl phosphonate is utilized in ion-selective electrodes and as an extractant for divalent metals (e.g., Ca²⁺) 4.
Figure 2: Self-validating liquid-liquid extraction workflow using didecyl phosphonate.
Step-by-Step Methodology:
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Pre-equilibration: Dissolve didecyl phosphonate (0.1 M) in an aliphatic diluent (e.g., n-heptane). Contact this organic phase with a metal-free aqueous buffer at the target pH for 15 minutes.
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Causality: Pre-equilibration stabilizes the pH of the organic phase, preventing pH drift during the actual metal extraction, which would otherwise alter the distribution coefficient ( D ).
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Phase Contact: Mix the pre-equilibrated organic phase with the aqueous metal solution at a 1:1 Organic/Aqueous (O/A) ratio. Agitate mechanically for 30 minutes at 25 °C.
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Causality: 30 minutes ensures thermodynamic equilibrium is reached for the formation of the lipophilic metal-phosphonate complex.
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Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 5 minutes.
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Causality: The decyl chains act as surfactants, often forming micro-emulsions. Centrifugation breaks these emulsions, ensuring a sharp, measurable phase boundary.
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Self-Validation System (Mass Balance): Separate the layers. Strip the organic phase with 1M HNO₃. Analyze both the aqueous raffinate and the stripped aqueous solution using ICP-MS.
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Validation Check: The extraction is only validated if the mass balance closes: Cinitial=Craffinate+Corganic . A discrepancy indicates that the metal precipitated at the interface or formed a third phase, invalidating the calculated extraction efficiency. Note: At extremely low concentrations (< 10⁻⁴ M), the calcium didecyl phosphonate complex may partition back into the aqueous phase, causing analytical errors in ion-selective applications 4.
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Applications in Drug Development & Materials Science
Beyond analytical extraction, didecyl phosphonate is a critical precursor in the synthesis of dialkyl alkylphosphonates via the Michaelis-Arbuzov reaction or through alkali metal salt intermediates 5. In drug development, these phosphonate linkages are utilized to synthesize stable bioisosteres of phosphates, improving the pharmacokinetic profiles of nucleotide analog drugs (e.g., antivirals) by preventing premature enzymatic cleavage. In materials science, the resulting dialkyl alkylphosphonates are deployed as extreme-pressure synthetic lubricants, advanced plasticizers, and flame retardants 5.
References
- Source: PubChem (NIH)
- Title: DI-N-DECYL PHOSPHITE 7000-66-0 wiki Source: Guidechem URL
- Source: Chemical Reviews (ACS Publications)
- Title: US3064031A - Process for preparing dialkyl alkyl phosphonates Source: Google Patents URL
- Source: VDOC.
